N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide

Catalog No.
S1527670
CAS No.
142128-47-0
M.F
C19H39NO2
M. Wt
313.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide

CAS Number

142128-47-0

Product Name

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide

IUPAC Name

N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

InChI

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-18(2)17-21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1

InChI Key

RYVPKPNOVYCJAP-GOSISDBHSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(C)CO

Synonyms

N-(2-hydroxy-1R-methylethyl)-hexadecanamide

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C)CO

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](C)CO

Neurology: Management of Peripheral Neuropathic Pain

Summary of Application: Peripheral neuropathic pain originates from injury to the peripheral nervous system (PNS) and manifests as a series of symptoms and complications, including allodynia and hyperalgesia . Palmitoylethanolamide (PEA), a group of endogenous bioactive lipids, plays a central role in numerous biological processes, including pain, inflammation, and lipid metabolism .

Methods of Application: The application of PEA in the management of peripheral neuropathic pain is based on its anti-inflammatory and anti-hyperalgesic effects, due to the down-regulation of activation of mast cells .

Results or Outcomes: Collectively, preclinical and clinical studies support the idea that PEA and its analogues merit further consideration as a therapeutic approach for controlling inflammatory responses, pain, and related peripheral neuropathic pain .

Immunology: Anti-Inflammatory Properties

Summary of Application: PEA has analgesic and anti-inflammatory properties demonstrating efficacy and tolerability . The exogenously administered pea is rapidly inactivated; in this process, fatty acid amide hydrolase (faah) plays a key role both in hepatic metabolism and in intracellular degradation .

Methods of Application: The aim of the study was the design and synthesis of PEA analogues that are more resistant to FAAH-mediated hydrolysis . A small library of PEA analogues was designed and tested by molecular docking and density functional theory calculations to find the more stable analogue .

Results or Outcomes: The computational investigation identified RePEA as the best candidate in terms of both synthetic accessibility and metabolic stability to FAAH-mediated hydrolysis . The selected compound was synthesized and assayed ex vivo to monitor FAAH-mediated hydrolysis and to confirm its anti-inflammatory properties .

Pharmacology: Prolonging Duration of Action

Summary of Application: “R-Palmitoyl-(1-methyl) Ethanolamide” is a synthetic analog of Palmitoyl ethanolamide (PEA), which incorporates an ®-methyl group vicinal to the alcohol on the ethanolamine moiety . This modification to arachidonoyl ethanolamide (AEA) protects the molecule from hydrolysis by fatty acid amide hydrolase, prolongs duration of action, and enhances potency in vivo .

Methods of Application: The compound is synthesized and its metabolic stability is tested by molecular docking and density functional theory calculations .

Results or Outcomes: The computational investigation identified “R-Palmitoyl-(1-methyl) Ethanolamide” as the best candidate in terms of both synthetic accessibility and metabolic stability to FAAH-mediated hydrolysis .

Biochemistry: Anti-Inflammatory Effects

Summary of Application: During inflammation, PEA is accumulated and exhibits anti-inflammatory effects, including beneficial effects in clinically relevant animal models of inflammatory pain .

Methods of Application: The compound is synthesized and assayed ex vivo to monitor FAAH-mediated hydrolysis and to confirm its anti-inflammatory properties .

Results or Outcomes: The selected compound was found to inhibit LPS-induced cytokine release in both murine N9 microglial cells and human PMA-THP-1 cells .

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide is a chemical compound with the molecular formula C₁₉H₃₉NO₂. It features a hexadecanamide backbone, which is a long-chain fatty acid amide, combined with a hydroxylated propan-2-yl group. This compound is notable for its structural properties, which include a chiral center at the second carbon of the propan-2-yl moiety, contributing to its potential biological activity and interaction with various biological systems .

Typical for amides and alcohols. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield hexadecanoic acid and 1-hydroxypropan-2-amine.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Transamidation: The amide bond can be exchanged with other amines, leading to the formation of new amides.

These reactions are fundamental in synthetic organic chemistry and can be utilized for modifying the compound for specific applications .

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide exhibits significant biological activity, particularly in the context of inflammation and pain management. Research indicates that it may have anti-inflammatory properties, potentially beneficial in treating conditions like peripheral neuropathic pain. Its mechanism of action is thought to involve modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines.

Additionally, compounds similar to N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide have been shown to interact with endocannabinoid systems, suggesting potential analgesic effects through cannabinoid receptor pathways.

Several methods exist for synthesizing N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide:

  • Direct Amidation: This method involves reacting hexadecanoic acid with 1-hydroxypropan-2-amine under conditions that facilitate amide bond formation.
  • Reduction of Hexadecanoyl Chloride: Hexadecanoyl chloride can be reacted with 1-hydroxypropan-2-ol in the presence of a base to yield the desired amide.
  • Enzymatic Synthesis: Utilizing lipases or other enzymes can provide a more selective approach to forming the amide bond while preserving stereochemistry.

These methods allow for variations in yield and purity, depending on the specific reagents and conditions used .

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide has potential applications in:

  • Pharmaceuticals: Due to its anti-inflammatory properties, it could be developed as a therapeutic agent for managing pain and inflammation.
  • Cosmetics: Its moisturizing properties make it suitable for use in skincare formulations.
  • Biotechnology: It may serve as a biochemical probe in studies investigating lipid metabolism or cellular signaling pathways.

Research into N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide has revealed its interactions with various biological targets. Notably, studies have shown that it may modulate mast cell activation and cytokine release during inflammatory responses. This suggests that it could play a role in regulating immune responses and pain perception mechanisms .

Further interaction studies are necessary to elucidate its full range of biological effects and potential therapeutic applications.

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide shares structural similarities with several other compounds:

Compound NameStructure CharacteristicsUnique Features
PalmitoylethanolamideContains a similar fatty acyl chainKnown for neuroprotective and anti-inflammatory effects
OleoylethanolamideUnsaturated fatty acid chainExhibits appetite-regulating properties
N-(Hexadecanoyl)sphinganineSphingolipid structurePlays roles in cell signaling and membrane dynamics

While these compounds share similar fatty acid chains or amide linkages, N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide's unique hydroxylated propan-2-yl group distinguishes it, potentially impacting its solubility, bioactivity, and interaction profiles compared to its analogs .

XLogP3

6.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

313.298079487 g/mol

Monoisotopic Mass

313.298079487 g/mol

Heavy Atom Count

22

Appearance

Assay:≥98%A crystalline solid

Wikipedia

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide

Dates

Last modified: 08-15-2023

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